molecular formula C6H4Cl3NO B578792 (2,4,6-Trichloropyridin-3-yl)methanol CAS No. 1218994-36-5

(2,4,6-Trichloropyridin-3-yl)methanol

Cat. No.: B578792
CAS No.: 1218994-36-5
M. Wt: 212.454
InChI Key: GAXGSDVCHFFUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trichloropyridin-3-yl)methanol typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 3-hydroxypyridine with thionyl chloride to produce 3-chloropyridine, which is then further chlorinated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The compound is usually stored in a sealed, dry environment at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trichloropyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,4,6-trichloropyridine-3-carboxylic acid, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

(2,4,6-Trichloropyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4,6-Trichloropyridin-3-yl)methanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

(2,4,6-trichloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3NO/c7-4-1-5(8)10-6(9)3(4)2-11/h1,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXGSDVCHFFUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744356
Record name (2,4,6-Trichloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218994-36-5
Record name (2,4,6-Trichloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.